molecular formula C19H16ClN5O3 B2646852 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 921912-53-0

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2646852
CAS No.: 921912-53-0
M. Wt: 397.82
InChI Key: UGOUNXGOPIWNSM-UHFFFAOYSA-N
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Description

Overview of Pyrazolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in drug discovery due to its structural resemblance to the adenine moiety of adenosine triphosphate (ATP), enabling competitive binding at kinase active sites. This bicyclic heterocycle serves as a bioisostere for purine, allowing it to mimic hinge-region interactions critical for kinase inhibition. Its versatility is evidenced by its presence in FDA-approved kinase inhibitors, where substitutions at the N1, C3, and C4 positions modulate selectivity and potency. For example, derivatives bearing hydrophobic groups at C3 exhibit enhanced affinity for vascular endothelial growth factor receptor (VEGFR), while electron-withdrawing substituents at C4 improve metabolic stability.

Historical Development of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Since the late 1990s, pyrazolo[3,4-d]pyrimidines have been systematically optimized for kinase inhibition. Early work focused on epidermal growth factor receptor (EGFR) inhibitors, leading to compounds with IC50 values below 100 nM in non-small cell lung cancer (NSCLC) cell lines. Subsequent generations incorporated halogenated benzyl groups at N5 to exploit hydrophobic pockets in cyclin-dependent kinases (CDKs), achieving >50-fold selectivity over off-target kinases. The introduction of solubilizing side chains at N1, such as ethylenediamine-linked carboxamides, addressed bioavailability limitations while maintaining nanomolar potency against B-Raf and MEK kinases.

Significance of Furan-2-carboxamide Moiety in Bioactive Compounds

Furan-2-carboxamide derivatives demonstrate broad pharmacological activities, including antimicrobial, anticancer, and receptor antagonism. The planar furan ring engages in π-π stacking with aromatic residues in enzyme active sites, while the carboxamide group forms hydrogen bonds with backbone amides. Structure-activity relationship (SAR) studies reveal that 5-aryl substitutions on the furan ring enhance binding to G-protein-coupled receptors (GPCRs), with 3,4-difluorophenyl analogs showing sub-10 nM affinity for urotensin-II receptors. Additionally, furan carboxamides exhibit favorable pharmacokinetic profiles due to reduced oxidative metabolism compared to thiophene or pyrrole analogs.

Research Objectives and Scope

This article evaluates the strategic integration of pyrazolo[3,4-d]pyrimidine and furan-2-carboxamide pharmacophores in N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide. Key objectives include:

  • Analyzing synthetic routes for constructing the hybrid scaffold
  • Assessing the impact of 4-chlorobenzyl and furan-2-carboxamide substituents on kinase selectivity
  • Reviewing computational and experimental data on target engagement
  • Identifying opportunities for structural optimization

Properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3/c20-14-5-3-13(4-6-14)11-24-12-22-17-15(19(24)27)10-23-25(17)8-7-21-18(26)16-2-1-9-28-16/h1-6,9-10,12H,7-8,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOUNXGOPIWNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The chlorobenzyl group is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the furan-2-carboxamide moiety to the intermediate compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the chlorobenzyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The pyrazolo[3,4-d]pyrimidin-4-one core is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis with key examples from recent patents and literature.

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 5-(4-chlorobenzyl); 1-(ethyl-furan-2-carboxamide) ~454.86* Not reported -
Example 53 () Pyrazolo[3,4-d]pyrimidin-4-one 5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl; 2-fluoro-N-isopropylbenzamide 589.1 175–178
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-... () Pyrrolo[1,2-b]pyridazine Trifluoromethyl; morpholinylethoxy; hydroxy ~700† Not reported

*Calculated based on formula C₂₁H₁₈ClN₅O₃.
†Estimated from substituents.

Key Observations:

Core Flexibility : The target compound and Example 53 () share the pyrazolo[3,4-d]pyrimidin-4-one core, while the compound from uses a pyrrolo[1,2-b]pyridazine scaffold, indicating divergent strategies for heterocyclic activity modulation .

The furan-2-carboxamide terminus in the target compound contrasts with the N-isopropylbenzamide in Example 53, which could influence binding affinity due to steric and electronic differences .

Molecular Weight : The target compound (~455 g/mol) is lighter than Example 53 (589.1 g/mol), suggesting better compliance with Lipinski’s "Rule of Five" for drug-likeness.

Biological Activity

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C22H19ClN5O2C_{22}H_{19}ClN_5O_2 and a molecular weight of approximately 439.88 g/mol. Its chemical structure includes a pyrazolo[3,4-d]pyrimidine core, which has been associated with various pharmacological activities.

PropertyValue
Molecular FormulaC22H19ClN5O2
Molecular Weight439.88 g/mol
Purity≥ 95%

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo-pyrimidines have shown efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for several promising candidates .

Antitumor Activity

Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their antitumor potential. The mechanism typically involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, compounds with similar scaffolds have been reported to inhibit protein kinase B (PKB/Akt), which plays a crucial role in oncogenic signaling pathways .

Case Studies

  • Study on Antitubercular Activity : A series of substituted pyrazolo-pyrimidines were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. The most active compounds showed IC90 values indicating strong potential as antitubercular agents .
  • Evaluation of Cytotoxicity : In vitro cytotoxicity studies on human embryonic kidney (HEK-293) cells revealed that several active compounds were non-toxic at therapeutic concentrations, supporting their development as safe therapeutic agents .

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Pathways : Compounds in this class often target enzymes involved in nucleotide synthesis or signal transduction pathways.
  • Interaction with DNA/RNA : Some studies suggest that these compounds may bind to nucleic acids, affecting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide?

  • Methodology :

  • The synthesis involves multi-step reactions, starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. Key steps include alkylation of the pyrimidine core with 4-chlorobenzyl groups and subsequent coupling with furan-2-carboxamide via ethylenediamine linkers.
  • Optimize yields by controlling reaction parameters:
  • Temperature : 80–100°C for cyclization steps.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
  • Catalysts : Use K₂CO₃ or Et₃N as bases to facilitate nucleophilic substitutions.
  • Monitor progress via HPLC and TLC, and purify intermediates using column chromatography .

Q. How is the structural integrity of this compound validated?

  • Methodology :

  • X-ray crystallography : Resolve 3D conformation, bond lengths, and angles (e.g., pyrazolo-pyrimidine core geometry) using SHELXL for refinement .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm substituent integration (e.g., 4-chlorobenzyl protons at δ 7.2–7.4 ppm, furan protons at δ 6.3–7.6 ppm) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₈ClN₅O₃).
  • Elemental analysis : Ensure purity (>95%) .

Advanced Research Questions

Q. How do positional isomerism (e.g., 4-chlorobenzyl vs. 3-chlorobenzyl substituents) affect biological activity, and how can contradictory data be resolved?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with varying substituent positions (e.g., 3-chloro vs. 4-chloro) and test in parallel assays (e.g., kinase inhibition).
  • Data contradiction analysis :
  • Bioassay normalization : Control for batch-to-batch variability using reference standards (e.g., staurosporine for kinase assays).
  • Computational docking : Model interactions with target proteins (e.g., ATP-binding pockets) to explain potency differences. For example, 4-chloro substitution may enhance hydrophobic interactions vs. 3-chloro .
  • Statistical validation : Use ANOVA to confirm significance of activity differences .

Q. What strategies mitigate side reactions during furan-2-carboxamide coupling?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites on the pyrazolo-pyrimidine core (e.g., Boc-protected amines) to prevent undesired alkylation .
  • Reaction monitoring : Use LC-MS to detect intermediates (e.g., ethylenediamine-linked adducts) and adjust stoichiometry.
  • Solvent optimization : Replace DMF with acetonitrile to reduce carboxamide hydrolysis at high temperatures .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME to assess logP, solubility, and CYP450 interactions. For instance, replacing the furan with a thiophene may enhance metabolic stability .
  • Molecular dynamics simulations : Simulate binding to serum albumin to predict plasma half-life.
  • QSAR models : Corrogate substituent electronegativity (e.g., Cl vs. F) with bioavailability metrics .

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